

Mivavotinib Dose Adjustment in Renal Impairment: A Technical Guide

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Compound of Interest

Compound Name: Mivavotinib

Cat. No.: B569308

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This technical support guide provides researchers, scientists, and drug development professionals with information regarding the dose adjustment of **Mivavotinib** in the context of renal impairment. The following frequently asked questions address common concerns and provide clarity on this topic based on available data.

Frequently Asked Questions (FAQs)

1. Are there established dose adjustment guidelines for **Mivavotinib** in patients with renal impairment?

Currently, there are no officially established dose adjustment guidelines for **Mivavotinib** in patients with renal impairment. However, pharmacokinetic studies indicate that a dose modification may be necessary for this patient population.

2. What is the impact of renal impairment on **Mivavotinib** pharmacokinetics?

A population pharmacokinetics (PK) analysis of **Mivavotinib**, using data from 159 patients with advanced solid tumors or hematologic malignancies, demonstrated that steady-state exposure to the drug increases as renal function decreases.^{[1][2]} The study identified creatinine clearance as a significant factor influencing the apparent clearance of **Mivavotinib**.^{[1][2]}

3. Is there any quantitative data to guide potential dose adjustments?

The population PK study provides valuable data that can inform potential dose adjustments. The model simulated that specific dosing regimens could achieve therapeutic exposure levels.

Table 1: Simulated **Mivavotinib** Dosing Regimens and Exposure

Dosing Regimen	Simulated Median Steady-State Trough Concentration	Therapeutic Target
70 mg twice daily	~100 ng/mL	>90% FLT3 inhibition
160 mg daily	~100 ng/mL	>90% FLT3 inhibition

Source: Population Pharmacokinetics of **Mivavotinib** (TAK-659)[1][2]

This information suggests that in patients with moderate renal impairment, these or adjusted doses could be considered to achieve the target therapeutic window, though this should be confirmed in dedicated clinical trials.

Experimental Protocols

Population Pharmacokinetic Analysis of **Mivavotinib**

The key study providing insight into **Mivavotinib**'s behavior in patients with renal impairment is a population pharmacokinetic analysis.

Methodology:

- Patient Population: Data was pooled from 159 adult patients with advanced solid tumors, or relapsed/refractory B-cell lymphomas or acute myeloid leukemia enrolled in two Phase 1/2 clinical studies.[1][2]
- Pharmacokinetic Model: A two-compartment model with first-order linear elimination and a first-order absorption rate was used to describe the pharmacokinetics of **Mivavotinib**. [1][2]
- Covariate Analysis: The model evaluated the influence of various factors (covariates) on the drug's pharmacokinetics. Creatinine clearance was identified as a covariate for the apparent

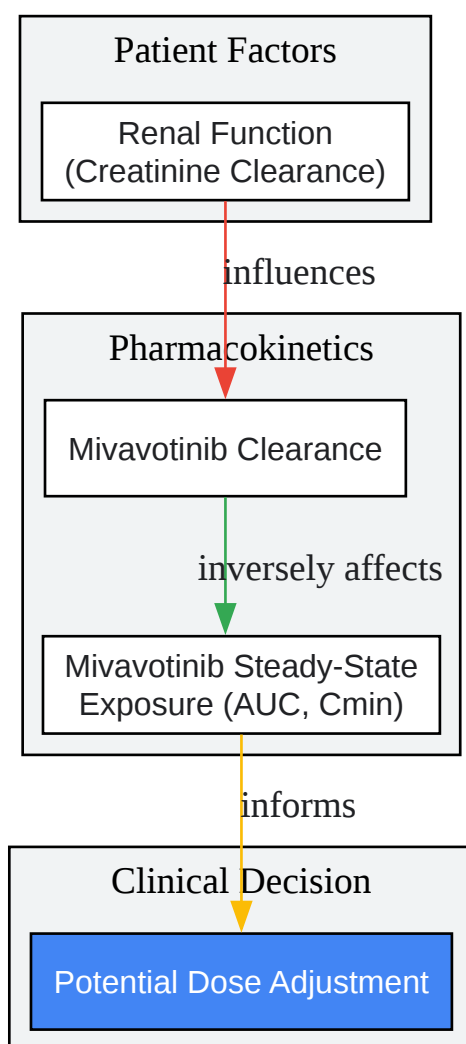
clearance (CL/F) of **Mivavotinib**, and sex was a covariate for the apparent central compartment volume (Vc/F).[1][2]

- Simulations: Based on the final model, simulations were performed to predict the steady-state exposure of **Mivavotinib** at different dosing regimens and varying levels of renal function.[1][2]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the relationship between renal function, **Mivavotinib** clearance, and the resulting plasma exposure, which informs the need for dose adjustment.



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Caption: Logical workflow for considering **Mivavotinib** dose adjustment based on renal function.

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References

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